N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a morpholine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the oxalamide linkage: This final step involves the reaction of an oxalyl chloride derivative with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-methylisoxazol-3-yl)-N2-(2-piperidin-2-yl)ethyl)oxalamide
- N1-(5-methylisoxazol-3-yl)-N2-(2-pyrrolidin-2-yl)ethyl)oxalamide
- N1-(5-methylisoxazol-3-yl)-N2-(2-piperazin-2-yl)ethyl)oxalamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of the morpholine and thiophene rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-8-14(19-24-11)18-16(22)15(21)17-9-13(12-2-7-25-10-12)20-3-5-23-6-4-20/h2,7-8,10,13H,3-6,9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUQPILHDXOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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